molecular formula C15H17N B1267685 3-(3-Phenylpropyl)aniline CAS No. 80861-05-8

3-(3-Phenylpropyl)aniline

Cat. No. B1267685
CAS RN: 80861-05-8
M. Wt: 211.3 g/mol
InChI Key: RZPAYIGFFATDFM-UHFFFAOYSA-N
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Description

“3-(3-Phenylpropyl)aniline” is a chemical compound with potential interest in various fields due to its structural components. Aniline derivatives, including this compound, are crucial in synthesizing a wide range of materials, including polymers, dyes, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of aniline derivatives often involves catalytic reactions, palladium-catalyzed direct C–H arylation, or reactions with carbon dioxide for the formation of azole compounds. For example, the synthesis of 2-(azolyl)anilines involves effective nucleophilic cyclocondensation reactions, demonstrating the versatility of aniline derivatives in producing complex heterocyclic structures (Antypenko et al., 2017).

Molecular Structure Analysis

The molecular structure of aniline derivatives can significantly influence their reactivity and physical properties. Techniques such as high-resolution magnetic resonance spectroscopy and ab initio calculations are essential tools for understanding the conformation and electronic structure of these compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Aniline derivatives engage in various chemical reactions, reflecting their rich chemistry. For instance, reactions with carbon dioxide to produce functionalized azole compounds highlight the reactivity of aniline derivatives toward both electrophilic and nucleophilic agents, forming products with potential biological activity (Vessally et al., 2017).

Physical Properties Analysis

The physical properties of aniline derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in various domains. These properties are influenced by the molecular structure, including substituents on the phenyl ring and the nature of the aniline derivative itself.

Chemical Properties Analysis

The chemical properties of “3-(3-Phenylpropyl)aniline” would be influenced by the phenylpropyl group attached to the aniline nitrogen. This could affect its basicity, reactivity towards electrophiles and nucleophiles, and participation in hydrogen bonding and other intermolecular interactions. Studies on similar compounds, such as the genotoxic activities of aniline and its metabolites, provide insight into the reactivity and potential applications of aniline derivatives in various fields, including materials science and pharmacology (Bomhard & Herbold, 2005).

Scientific Research Applications

Luminescent Properties and Electroluminescence

  • Application in Electroluminescence : 3-(3-Phenylpropyl)aniline derivatives have been utilized in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit properties suitable for use in organic light-emitting diodes (OLEDs), with one such complex demonstrating an external quantum efficiency of 14.7% in OLED devices (Vezzu et al., 2010).

Environmental and Analytical Chemistry

  • Enzyme Interaction with Herbicides : Research has identified interactions between enzymes from soil bacteria and phenylcarbamate herbicides, which include aniline derivatives. This indicates potential applications in environmental bioremediation or the study of soil chemistry (Kearney & Kaufman, 1965).
  • Potentiometric Sensors for Glucose : Aniline derivatives, including poly(aniline), have been used in the development of nonenzymatic glucose sensors. These sensors utilize the inductive effect on the pK(a) of poly(aniline), suggesting applications in medical diagnostics and analytical chemistry (Shoji & Freund, 2001).

Materials Science and Engineering

  • Corrosion Inhibition : Aniline derivatives have been explored as corrosion inhibitors for metals in acidic environments. Such compounds show promise in protecting materials in industrial settings (Daoud et al., 2014).
  • Copolymer Films : Aniline and its derivatives have been used in the creation of copolymer films with distinct surface structural features, which have potential applications in nanotechnology and materials engineering (Porter, Caple, & Lee, 1992).

Energy and Catalysis

  • Photocatalytic Conversion : Aniline derivatives have been studied in the photocatalytic conversion of nitrobenzene to aniline, using cadmium sulfide quantum dots as catalysts. This process, which includes sequential proton-coupled electron transfers, has implications for sustainable chemistry and energy conversion (Jensen, Homan, & Weiss, 2016).

Biochemical and Pharmaceutical Research

  • NH3 Sensing Properties : Aniline reduced graphene oxide has been investigated for its NH3 gas sensing properties, with potential applications in environmental monitoring and industrial safety (Huang et al., 2013).

Safety And Hazards

The safety information for 3-(3-Phenylpropyl)aniline includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAYIGFFATDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330169
Record name 3-(3-phenylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenylpropyl)aniline

CAS RN

80861-05-8
Record name 3-(3-phenylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

253 g of 1-phenyl-3-(3'-nitrophenyl)-prop-2-en-1-one are suspended in 2.5 liters of glacial acetic acid. 196 g of concentrated sulfuric acid and 10 g of 10% strength Pd on animal charcoal are added and the mixture is hydrogenated under 1.1 bar hydrogen pressure at 65°-70° C., until no further hydrogen is absorbed. When the mixture has cooled, some of the acetic acid is distilled off, the residue is rendered alkaline with sodium hydroxide solution and extracted by shaking with ether, the organic phase is dried over sodium sulfate and filtered, the solvent is stripped off and the residue is distilled. 150 g of 3-(3-phenylpropyl)-aniline of boiling point 148° C./0.2 mbar are obtained.
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253 g
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reactant
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196 g
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2.5 L
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Synthesis routes and methods II

Procedure details

A solution of 3-(3-phenyl-1-propenyl)aniline (3.6 g) in 50 ml of ethanol was subjected to catalytic reduction using 1 g of 10% palladium-carbon. After removal of the catalyst by filtration, the solvent was removed under reduced pressure. The residue was distilled under reduced pressure to give 3.3 g of 3-(3-phenylpropyl)aniline (yield, 92%). B.P. 122°-126° C./0.08 mmHg.
Name
3-(3-phenyl-1-propenyl)aniline
Quantity
3.6 g
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reactant
Reaction Step One
Quantity
50 mL
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solvent
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palladium-carbon
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Rodrigues, RC Guedes, DJVA dos Santos… - Bioorganic & medicinal …, 2009 - Elsevier
(1H-Pyridin-4-ylidene)amines containing lipophilic side chains at the imine nitrogen atom were prepared as potential clopidol isosteres in the development of antimalarials. Their …
Number of citations: 29 www.sciencedirect.com

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